N-(3-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide - 1105217-67-1

N-(3-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Catalog Number: EVT-2510228
CAS Number: 1105217-67-1
Molecular Formula: C25H26N4O3
Molecular Weight: 430.508
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent, highly selective, and reversible P2Y12 receptor antagonist. It is the most potent inhibitor of ADP-induced platelet aggregation described in the literature. SAR216471 demonstrates potent in vivo antiplatelet and antithrombotic activities and has the potential to be a differentiating antiplatelet agent.

Relevance: Both SAR216471 and N-(3-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide contain a pyridazine ring substituted with an aromatic group at the 6-position. Additionally, both compounds feature a carboxamide group linked to an aromatic ring, highlighting similar structural motifs.

N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

Compound Description: MK-8617 is an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3). It is potent, selective, and orally bioavailable across multiple species. MK-8617 is effective in stimulating erythropoiesis, with studies in mice and rats demonstrating hematological changes including elevations in plasma EPO and circulating reticulocytes after a single oral dose. Four-week daily oral administration in rats resulted in elevated hemoglobin levels.

Relevance: While structurally distinct from N-(3-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide, both compounds contain a pyridazine ring as a core structural element. This shared heterocycle highlights a common starting point in their chemical design and potentially a shared target for their biological activity.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method identified four distinct conformations of SR141716 around the pyrazole C3 substituent: Tg, Ts, Cg, and Cs. Energetic stability of these conformers differed between the neutral (unprotonated) and protonated form of SR141716.

Relevance: SR141716 and N-(3-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide share a common structural feature: a piperidine ring connected to a carboxamide group. This similarity suggests a potential overlap in their pharmacological profiles and interactions with target proteins.

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: This compound was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. It exhibits significant inhibitory activity against several cancer cell lines.

Relevance: Similar to N-(3-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide, this compound features a carboxamide group linked to a 4-methoxyphenyl moiety. This shared structural motif suggests a potential for similar binding interactions with target proteins, although their core structures differ significantly.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

Compound Description: This series of Biginelli dihydropyrimidines was prepared using 4-fluoro nitrobenzene and piperidine as starting materials. These derivatives exhibited antimicrobial, antifungal, and antimalarial activities.

Relevance: The core structure of these derivatives, a tetrahydropyrimidine ring substituted with a carboxamide group at the 5-position and a piperidin-1-ylphenyl group at the N-position, bears some resemblance to N-(3-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide. Notably, both compounds feature a piperidine ring connected to an aromatic ring via a nitrogen atom.

N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)

Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraine. It displays high potency for human and rhesus CGRP receptors (Ki = 0.77 nM and 1.2 nM, respectively) but significantly lower affinity for canine and rat receptors. MK-0974 effectively inhibits capsaicin-induced dermal vasodilation in rhesus monkeys, a pharmacodynamic assay used to assess CGRP receptor antagonism in vivo. [, ]

Relevance: MK-0974 and N-(3-acetylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide share a key structural component: a piperidine ring connected to a carboxamide group. Although their core structures differ considerably, this common motif suggests potential similarities in their interactions with biological targets. [, ]

Properties

CAS Number

1105217-67-1

Product Name

N-(3-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

IUPAC Name

N-(3-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Molecular Formula

C25H26N4O3

Molecular Weight

430.508

InChI

InChI=1S/C25H26N4O3/c1-17(30)20-4-3-5-21(16-20)26-25(31)19-12-14-29(15-13-19)24-11-10-23(27-28-24)18-6-8-22(32-2)9-7-18/h3-11,16,19H,12-15H2,1-2H3,(H,26,31)

InChI Key

IMYYZWBUQQPTQP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.